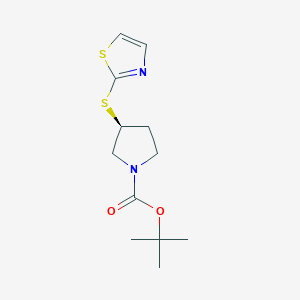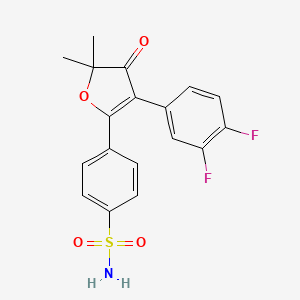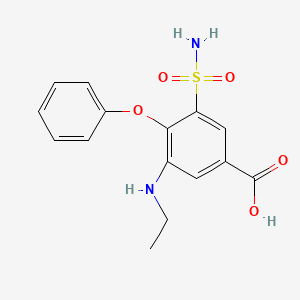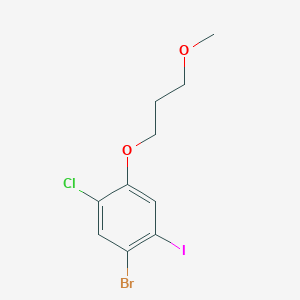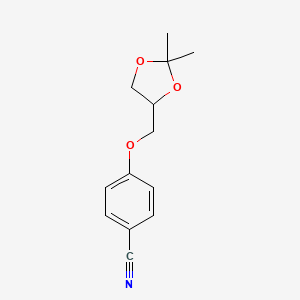![molecular formula C9H10O2 B13981371 Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid CAS No. 37907-00-9](/img/structure/B13981371.png)
Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid: is a unique organic compound characterized by its bicyclic structure. This compound is notable for its rigid framework and the presence of a carboxylic acid functional group, which imparts specific chemical properties and reactivity. The compound’s structure includes a bicyclo[5.1.0]octane core with conjugated diene moieties at the 2 and 4 positions, and a carboxylic acid group at the 8 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cycloaddition reactions, where dienes and dienophiles react under controlled conditions to form the bicyclic structure. The reaction conditions often require specific catalysts, such as rhodium complexes, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism by which bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The carboxylic acid group plays a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar in structure but with different positions of double bonds.
Bicyclo[5.1.0]octane: Lacks the conjugated diene system and carboxylic acid group.
Uniqueness: Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
37907-00-9 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-6-4-2-1-3-5-7(6)8/h1-4,6-8H,5H2,(H,10,11) |
Clé InChI |
XMKBNWBWVVVYRW-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC2C1C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


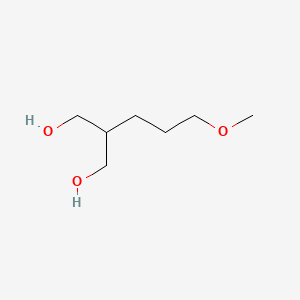


![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
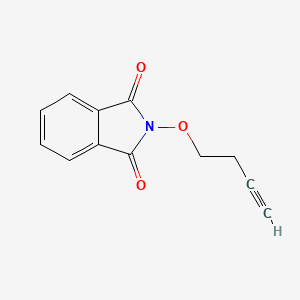
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)

![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)
